N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide group to a quinoline scaffold substituted with a pyrrolidin-1-yl group at position 2.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-22(24-17-7-8-18-20(14-17)29-13-12-28-18)15-30-19-5-3-4-16-6-9-21(25-23(16)19)26-10-1-2-11-26/h3-9,14H,1-2,10-13,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWDAHXEJLSCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide likely involves multiple steps, including the formation of the benzodioxin ring, the quinoline moiety, and their subsequent coupling. Typical reaction conditions might include:
Formation of Benzodioxin Ring: This could involve the cyclization of a catechol derivative with an appropriate dihalide under basic conditions.
Synthesis of Quinoline Moiety: This might be achieved through a Skraup synthesis or a Friedländer synthesis, which are common methods for constructing quinoline rings.
Coupling Reactions: The final coupling of the benzodioxin and quinoline derivatives could be facilitated by a nucleophilic substitution reaction, possibly using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the benzodioxin ring or the quinoline moiety using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine using reagents like lithium aluminum hydride.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays or as a tool for studying enzyme interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.
Comparison with Similar Compounds
Key Structural Features and Variations
The following table highlights critical structural differences between the target compound and related analogs:
Substituent-Driven Functional Differences
- Benzodioxin Positional Isomerism : The target compound’s benzodioxin is at position 6, whereas ’s analog has it at position 4. Such positional changes can alter steric interactions and binding affinity in target proteins .
- Quinoline vs. Pyridine/Pyrroloquinoline: The quinoline core in the target compound provides a planar aromatic system for π-π stacking, while ’s pyridine and ’s pyrroloquinoline cores introduce distinct electronic and conformational properties .
- Amide/Acetamide Variations : The target’s benzodioxin-linked acetamide contrasts with ’s benzamide and ’s propionamide. Amide group modifications influence solubility and metabolic stability; for example, halogenated groups (e.g., in ) enhance bioavailability but require complex synthesis .
Pharmacological and Physicochemical Implications
- Metabolic Stability : Fluorinated analogs (e.g., ) exhibit enhanced stability due to reduced cytochrome P450 metabolism, a feature absent in the target compound .
- Synthetic Accessibility : The target compound’s lack of halogens or fused heterocycles (cf. ) may simplify synthesis but limit tunability for specific targets .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include a benzodioxin moiety and a quinoline derivative, contributing to its diverse biological effects.
Chemical Structure and Properties
The compound's IUPAC name highlights its intricate structure:
Molecular Formula
- Molecular Weight : Approximately 400.5 g/mol
- Chemical Formula : C_{22}H_{24}N_{4}O_{4}
Structural Features
The presence of the benzodioxin and pyrrolidinyl groups suggests potential interactions with various biological targets, including enzymes and receptors.
Research indicates that this compound primarily acts by inhibiting certain enzymes involved in neurotransmission and inflammatory processes. Notably, it has shown activity against cholinesterases, which are critical for the regulation of acetylcholine levels in the nervous system.
Target Enzymes
- Cholinesterases : Inhibition leads to increased acetylcholine levels, enhancing cholinergic signaling.
- Lipoxygenase Enzymes : Involved in the metabolism of arachidonic acid, affecting inflammatory responses.
Pharmacokinetics
The compound is expected to be absorbed through the gastrointestinal tract, metabolized primarily in the liver, and excreted via bile or urine. Its lipophilicity aids in membrane permeability, influencing its bioavailability.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (IC50 values) suggest a strong affinity for these enzymes:
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound in treating neurodegenerative diseases such as Alzheimer's disease due to its cholinesterase inhibitory properties. For instance:
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of this compound resulted in improved memory and cognitive function compared to control groups.
- Inflammation Model : In models of inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines, indicating potential use as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
